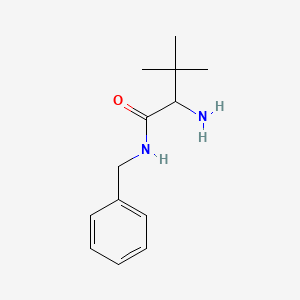

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Übersicht

Beschreibung

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, commonly known as D-amino acid oxidase inhibitor (DAOi), is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Catalysis Using Silver Nanoparticles

(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: has been explored for its role in catalysis. Specifically, silver nanoparticles (AgNPs) synthesized from the strain Streptomyces sp. RAB 10 have demonstrated remarkable catalytic properties. Researchers have employed these AgNPs as catalysts in a three-component reaction involving aryl aldehydes, 5-amino-3-methyl pyrazole, and β-naphthol. The resulting naphthalene-2-derivatives exhibit unique reactivity, shorter reaction times, and good yields. Moreover, the stability and recyclability of AgNPs make them valuable in pharmaceutical compound synthesis and natural product development .

Antimicrobial Activity

The biosynthesized AgNPs, along with the naphthalene-2-derivatives, exhibit moderate to good antimicrobial activity. This finding opens avenues for novel antimicrobial agents, potentially impacting fields such as medicine and agriculture. The compound’s dual functional groups (hydroxy and free amine) contribute to its antimicrobial efficacy .

Fe Chelation Properties

Research has also explored the Fe chelating activity of this compound. By assessing the absorbance of the ferrozine-Fe^2+ complex at 562 nm, scientists have investigated its potential as a chelating agent. Understanding its Fe-binding properties can have implications in various applications, including metal ion sequestration and environmental remediation .

Phytochemical Profile and Antioxidant Activity

Recent studies have focused on the phytochemical profile of this compound. Flavonoids, a group of polyphenolic compounds widely distributed in plants, contribute to its antioxidant activity. Evaluating its antioxidant potential can inform dietary supplements, functional foods, and natural antioxidants .

Cytotoxicity Assessment

Given its unique structure, researchers have also explored the cytotoxic effects of (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide . Investigating its impact on cell viability and proliferation provides insights into potential therapeutic applications, particularly in cancer research .

Drug Development

The compound’s diverse functional groups make it an interesting candidate for drug development. Researchers are investigating its interactions with biological targets, pharmacokinetics, and potential therapeutic indications. While still in early stages, this avenue holds promise for future pharmaceutical advancements .

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body .

Mode of Action

It’s suggested that they may have an effect on neuronal transmission on the nicotinic acetylcholine receptor . This could result in an immediate and lasting relaxation of mimicry wrinkles .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and neurotransmission .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and the presence of functional groups .

Result of Action

Based on their suggested interaction with the nicotinic acetylcholine receptor, they may have a role in modulating neuronal activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other substances can affect their stability and activity . Additionally, genetic factors can also influence how these compounds are metabolized and utilized within the body .

Eigenschaften

IUPAC Name |

2-amino-N-benzyl-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKOJWNPRZBZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)